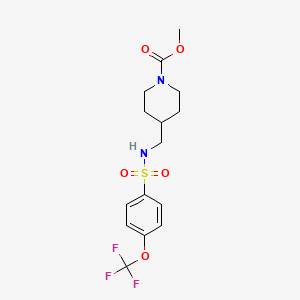
Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethoxy group would introduce a significant amount of electron-withdrawing character, which could influence the reactivity of the compound . The piperidine ring is a six-membered ring with one nitrogen atom, which could also impact the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy group, the sulfonamide group, and the piperidine ring. Each of these groups could potentially participate in different types of chemical reactions .Aplicaciones Científicas De Investigación
Novel Agonists and Receptor Interaction
A study described the synthesis and evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides, highlighting their biological activity on the human beta(3)-adrenergic receptor (AR). The modification of these compounds, particularly through N-alkyl substitution on the piperidine moiety, led to increased potency and selectivity for the beta(3) receptor. This research is significant for the development of selective agonists for therapeutic applications, such as metabolic disorders and obesity (Hu et al., 2001).
Catalyst in Organic Synthesis
Another application involves the use of trifluoromethanesulfonic (triflic) acid as a catalyst for inducing cyclization of homoallylic sulfonamides to produce pyrrolidines. This method demonstrates a preference for forming pyrrolidines or homopiperidines over piperidines, showcasing the compound's role in facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Inhibitors of Soluble Epoxide Hydrolase
Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being crucial for potency and selectivity. This discovery is instrumental for investigating the compound's utility in various disease models, providing insights into its therapeutic potential (Thalji et al., 2013).
Post-Polymerization Modification
A novel method for the post-polymerization modification of polysarcosine using 4-(methylthio)phenyl piperidine-4-carboxylate as an initiator was introduced. This approach allows for the straightforward introduction of a wide variety of nucleophiles, expanding the utility of polysarcosine in bioconjugation applications (Borova et al., 2021).
Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. The compound could potentially interact with biological targets in a variety of ways, depending on its structure and the presence of the various functional groups .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .
Propiedades
IUPAC Name |
methyl 4-[[[4-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O5S/c1-24-14(21)20-8-6-11(7-9-20)10-19-26(22,23)13-4-2-12(3-5-13)25-15(16,17)18/h2-5,11,19H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQOWOLNWUPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(2,2-Dimethylpropanamido)methyl]thiophen-2-yl}-2-oxoethyl 2-chloropyridine-4-carboxylate](/img/structure/B2478799.png)
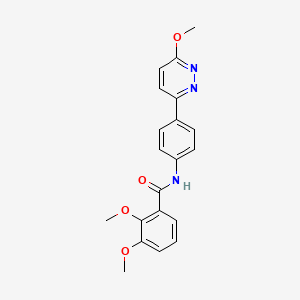
![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)
![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)
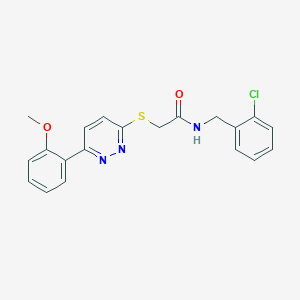
![N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide](/img/structure/B2478809.png)
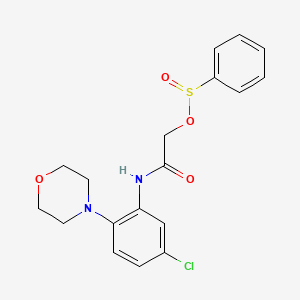
![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)
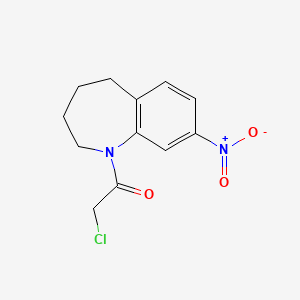
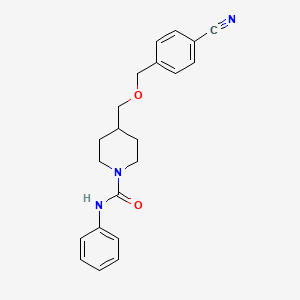
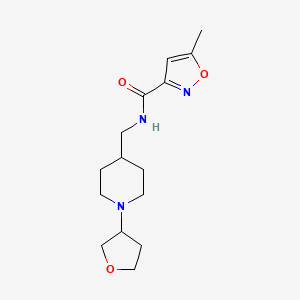
![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)
